Cas no 61334-14-3 (3-Pyrrolidinecarboxylic acid, 4-methyl-5-oxo-, ethyl ester)
3-Pyrrolidinecarboxylic acid, 4-methyl-5-oxo-, ethyl ester Chemical and Physical Properties
Names and Identifiers
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- 3-Pyrrolidinecarboxylic acid, 4-methyl-5-oxo-, ethyl ester
- ethyl 4-methyl-5-oxopyrrolidine-3-carboxylate
- NTNCSUZFSPRCHX-UHFFFAOYSA-N
- SCHEMBL10375365
- 61334-14-3
- ethyl 3-methyl-2-oxo-4-pyrrolidinecarboxylate
- EN300-6731960
- ZB1101
- DTXSID30485124
-
- Inchi: 1S/C8H13NO3/c1-3-12-8(11)6-4-9-7(10)5(6)2/h5-6H,3-4H2,1-2H3,(H,9,10)
- InChI Key: NTNCSUZFSPRCHX-UHFFFAOYSA-N
- SMILES: O(CC)C(C1CNC(C1C)=O)=O
Computed Properties
- Exact Mass: 171.08959
- Monoisotopic Mass: 171.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 55.4Ų
Experimental Properties
- PSA: 55.4
3-Pyrrolidinecarboxylic acid, 4-methyl-5-oxo-, ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6731960-0.05g |
ethyl 4-methyl-5-oxopyrrolidine-3-carboxylate |
61334-14-3 | 95.0% | 0.05g |
$315.0 | 2025-03-13 | |
| Enamine | EN300-6731960-0.1g |
ethyl 4-methyl-5-oxopyrrolidine-3-carboxylate |
61334-14-3 | 95.0% | 0.1g |
$470.0 | 2025-03-13 | |
| Enamine | EN300-6731960-0.25g |
ethyl 4-methyl-5-oxopyrrolidine-3-carboxylate |
61334-14-3 | 95.0% | 0.25g |
$672.0 | 2025-03-13 | |
| Enamine | EN300-6731960-0.5g |
ethyl 4-methyl-5-oxopyrrolidine-3-carboxylate |
61334-14-3 | 95.0% | 0.5g |
$1058.0 | 2025-03-13 | |
| Enamine | EN300-6731960-1.0g |
ethyl 4-methyl-5-oxopyrrolidine-3-carboxylate |
61334-14-3 | 95.0% | 1.0g |
$1357.0 | 2025-03-13 | |
| Enamine | EN300-6731960-2.5g |
ethyl 4-methyl-5-oxopyrrolidine-3-carboxylate |
61334-14-3 | 95.0% | 2.5g |
$2660.0 | 2025-03-13 | |
| Enamine | EN300-6731960-5.0g |
ethyl 4-methyl-5-oxopyrrolidine-3-carboxylate |
61334-14-3 | 95.0% | 5.0g |
$3935.0 | 2025-03-13 | |
| Enamine | EN300-6731960-10.0g |
ethyl 4-methyl-5-oxopyrrolidine-3-carboxylate |
61334-14-3 | 95.0% | 10.0g |
$5837.0 | 2025-03-13 | |
| Ambeed | A367117-1g |
Ethyl 4-methyl-5-oxopyrrolidine-3-carboxylate |
61334-14-3 | 97% | 1g |
$312.0 | 2024-04-18 | |
| 1PlusChem | 1P01HSPY-50mg |
3-Pyrrolidinecarboxylic acid, 4-methyl-5-oxo-, ethyl ester |
61334-14-3 | 95% | 50mg |
$452.00 | 2024-04-22 |
3-Pyrrolidinecarboxylic acid, 4-methyl-5-oxo-, ethyl ester Suppliers
3-Pyrrolidinecarboxylic acid, 4-methyl-5-oxo-, ethyl ester Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 3-Pyrrolidinecarboxylic acid, 4-methyl-5-oxo-, ethyl ester
3-Pyrrolidinecarboxylic Acid, 4-Methyl-5-Oxo-, Ethyl Ester (CAS No. 61334-14-3): A Comprehensive Overview
The compound 3-Pyrrolidinecarboxylic acid, 4-methyl-5-oxo-, ethyl ester (commonly referred to as CAS No. 61334-14-3) is a significant organic molecule with a diverse range of applications in the fields of chemistry, pharmacology, and material science. This compound belongs to the class of pyrrolidine derivatives, which are widely studied due to their unique chemical properties and potential biological activities. The molecule's structure consists of a pyrrolidine ring with a carboxylic acid group at position 3, a methyl group at position 4, and an oxo group at position 5, esterified with an ethyl group. These structural features contribute to its versatile reactivity and functionality.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of CAS No. 61334-14-3 through various methodologies. One prominent approach involves the use of cyclic ketones as intermediates, followed by nucleophilic attack and subsequent esterification. Researchers have also explored the application of catalytic asymmetric synthesis to produce enantiomerically enriched forms of this compound, which are highly valuable in drug discovery and development. The ability to synthesize this compound in high yields and with excellent stereocontrol has significantly enhanced its utility in both academic and industrial settings.
The biological activity of CAS No. 61334-14-3 has been extensively studied in recent years. Preclinical studies have demonstrated its potential as a modulator of key cellular pathways involved in inflammation, apoptosis, and angiogenesis. For instance, a study published in *Nature Communications* highlighted its ability to inhibit the activity of specific kinases associated with chronic inflammatory diseases. Additionally, research conducted at the University of California has shown that this compound exhibits anti-cancer properties by targeting mitochondrial dynamics and inducing oxidative stress in cancer cells.
In the realm of material science, CAS No. 61334-14-3 has found applications as a precursor for the synthesis of advanced polymers and coatings. Its ability to form stable amide bonds makes it an ideal candidate for developing high-performance materials with tailored mechanical and thermal properties. Recent breakthroughs in polymer chemistry have leveraged this compound to create biodegradable polymers for use in biomedical devices and sustainable packaging solutions.
The environmental impact of CAS No. 61334-14-3 has also been a focus of recent research efforts. Studies conducted by the European Chemicals Agency (ECHA) have assessed its toxicity profiles and biodegradability under various environmental conditions. Results indicate that while the compound exhibits low acute toxicity, its long-term effects on aquatic ecosystems warrant further investigation. These findings underscore the importance of responsible handling and disposal practices when working with this compound.
From a commercial perspective, CAS No. 61334-14-3 is widely available from specialty chemical suppliers worldwide. Its market demand is driven by its versatility across multiple industries, including pharmaceuticals, agrochemicals, and specialty chemicals. The growing interest in green chemistry has also prompted manufacturers to adopt more sustainable production methods for this compound, reducing its environmental footprint while maintaining high-quality standards.
In conclusion, CAS No. 61334-14-3, or 3-Pyrrolidinecarboxylic acid, 4-methyl-5-oxo-, ethyl ester, stands as a testament to the ongoing advancements in organic synthesis and materials science. Its unique chemical properties, coupled with its diverse applications across multiple disciplines, make it an indispensable molecule in modern chemistry research and industry.
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